2-(4-methylphenoxy)-N-(1-naphthyl)acetamide chemical properties
2-(4-methylphenoxy)-N-(1-naphthyl)acetamide chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide (CAS No. 168703-32-0). As a sparsely documented compound, this guide synthesizes data from structurally analogous molecules and established chemical principles to construct a reliable profile for research and development applications. The molecule incorporates three key structural motifs: a p-methylphenoxy group, a central acetamide linker, and a 1-naphthyl moiety. The known biological activities associated with phenoxyacetic acids and N-aryl acetamides, such as anti-inflammatory, anticonvulsant, and antiproliferative effects, position this compound as a molecule of interest for further investigation in medicinal chemistry and agrochemical science.[1][2][3] This guide details a robust synthetic protocol, predictive spectroscopic data for structural elucidation, and a discussion of its potential research applications.
Molecular Structure and Physicochemical Properties
2-(4-methylphenoxy)-N-(1-naphthyl)acetamide is an aromatic amide derivative. Its structure is characterized by a 1-naphthylamine core connected via an amide bond to a 2-(4-methylphenoxy)acetyl group. This unique combination of a planar naphthalene system with a flexible phenoxyacetic acid-derived side chain dictates its chemical behavior and potential biological interactions.
While experimental data for this specific molecule is limited, its core physicochemical properties can be reliably predicted or are known.[4] It is commercially available as a rare chemical for early discovery research, though typically without supplier-provided analytical data.[5]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-methylphenoxy)-N-(naphthalen-1-yl)acetamide | PubChem[4] |
| CAS Number | 168703-32-0 | Sigma-Aldrich[5] |
| Molecular Formula | C₁₉H₁₇NO₂ | Sigma-Aldrich[5] |
| Molecular Weight | 291.35 g/mol | Sigma-Aldrich[5] |
| Monoisotopic Mass | 291.12592 Da | PubChem[4] |
| Predicted XlogP | 3.7 | PubChem[4] |
| Predicted Physical State | Solid at 25°C, 1 atm | Inferred from analogs |
| Predicted H-Bond Donors | 1 (Amide N-H) | PubChem[4] |
| Predicted H-Bond Acceptors | 2 (Amide C=O, Ether C-O) | PubChem[4] |
Synthesis and Purification Workflow
The most direct and logical synthetic route to 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide is through the formation of an amide bond between 1-naphthylamine and an activated derivative of 2-(4-methylphenoxy)acetic acid. This two-step process begins with the synthesis of the carboxylic acid precursor, followed by the amide coupling reaction. This approach is well-precedented in organic synthesis for generating N-aryl amides.[6]
Protocol 2.1: Synthesis of 2-(4-methylphenoxy)acetic acid
This protocol is adapted from established methods for synthesizing aryloxyacetic acids.[7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.).
-
Addition: Slowly add a solution of chloroacetic acid (1.1 eq.) dropwise to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with water and acidify to a pH of ~2 using concentrated HCl. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-(4-methylphenoxy)acetic acid.
Protocol 2.2: Synthesis of 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide
This protocol employs a standard acid chloride formation followed by amidation.
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Acid Chloride Formation: In a fume hood, suspend 2-(4-methylphenoxy)acetic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.5 eq.) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
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Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.
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Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-methylphenoxy)acetyl chloride.
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Amidation: Dissolve the crude acyl chloride in dry DCM and cool in an ice bath. To this, add a solution of 1-naphthylamine (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq.) in DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor for the disappearance of starting materials by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Protocol 2.3: Purification
-
Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or toluene) and allowed to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the crude material can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized molecule is paramount.[8] The following section details the predicted spectroscopic data based on the analysis of its constituent functional groups and analogous structures reported in the literature.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for a CDCl₃ solvent)
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification |
| Ar-CH ₃ | ~2.3 (s, 3H) | ~20.5 | Typical for a methyl group on a benzene ring. |
| -O-CH ₂-C=O | ~4.7 (s, 2H) | ~67.0 | Methylene protons adjacent to an ether oxygen and a carbonyl group.[9] |
| Amide NH | ~8.5-9.5 (br s, 1H) | - | Broad signal, chemical shift is concentration and solvent dependent. |
| Phenoxy Ar-H | ~6.8 (d, 2H), ~7.1 (d, 2H) | ~114, ~130, ~131, ~156 | AA'BB' system for a p-substituted benzene ring. |
| Naphthyl Ar-H | ~7.4-8.2 (m, 7H) | ~120-135 | Complex multiplet pattern characteristic of a 1-substituted naphthalene ring.[11] |
| Amide C =O | - | ~168.0 | Characteristic chemical shift for an amide carbonyl carbon.[10] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups present in the molecule.[12]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1600, ~1500 | C=C Stretch | Aromatic Rings |
| ~1240 | C-O-C Stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
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Expected Molecular Ion: For C₁₉H₁₇NO₂, the exact mass is 291.1259. High-resolution mass spectrometry (HRMS) should detect ions corresponding to [M+H]⁺ at m/z 292.1332, [M+Na]⁺ at m/z 314.1151, or [M]⁺ at m/z 291.1254.[4]
-
Primary Fragmentation: The most likely fragmentation pathway involves the cleavage of the amide bond (the weakest bond in the central chain), which would yield two primary fragments.
Potential Applications and Research Context
While 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide itself has not been extensively studied, its structural components are present in many biologically active molecules. This provides a strong rationale for its inclusion in screening libraries for drug discovery and agrochemical development.
-
Pharmaceutical Relevance: Phenoxyacetic acid derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and potential antidiabetic properties.[1][3][12] Similarly, various N-aryl acetamides have been synthesized and evaluated as potent antiproliferative agents against human cancer cell lines.[2] The combination of these two pharmacophores in a single molecule makes it a compelling candidate for screening in oncology and neurology research programs.
-
Agrochemical Relevance: The phenoxyacetic acid core is famously used in herbicides.[12] Furthermore, the closely related analog, 1-naphthaleneacetamide, is a well-known synthetic auxin used as a plant growth regulator to promote rooting and for fruit thinning.[13][14] This suggests that the target molecule could be investigated for novel plant growth regulating or herbicidal activities.
Conclusion
2-(4-methylphenoxy)-N-(1-naphthyl)acetamide is a unique chemical entity with a foundation built upon well-established bioactive scaffolds. This guide provides a comprehensive, albeit predictive, framework for its synthesis, purification, and characterization. By leveraging data from analogous compounds, researchers can confidently synthesize and identify this molecule, enabling its exploration in high-throughput screening and targeted drug development programs. The potential for discovering novel biological activity makes this under-explored compound a valuable addition to the chemical biology toolkit.
References
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Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). Acetamide, N-1-naphthalenyl-. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 2-(1-Naphthyl)acetamide (FDB010671). Retrieved from [Link]
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PubMed. (2013, January 15). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
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ChemUniverse. (n.d.). 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide [P22958]. Retrieved from [Link]
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Arabian Journal of Chemistry. (2021, February 23). A mild and efficient synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
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Journal of Emerging Technologies and Innovative Research. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
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PMC. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]
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